molecular formula C16H18FNO3 B4769762 3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B4769762
M. Wt: 291.32 g/mol
InChI Key: UGXVOLFSVKRLSU-UHFFFAOYSA-N
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Description

3-[(3-Fluoroanilino)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic octane structure with a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom in the aniline moiety can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in the development of new biochemical assays and as a probe for studying enzyme activity.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorinated aniline moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic octane structure but lack the fluorinated aniline moiety.

    Cubane derivatives: Cubane compounds have a similar rigid, cage-like structure but differ in their three-dimensional arrangement.

    Bicyclo[1.1.1]pentane derivatives: These compounds also feature a bicyclic structure but with a different ring size and connectivity.

Uniqueness

3-[(3-Fluoroanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the combination of its bicyclic octane core and the fluorinated aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-11-2-1-3-12(8-11)18-15(19)13-9-4-6-10(7-5-9)14(13)16(20)21/h1-3,8-10,13-14H,4-7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXVOLFSVKRLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 4
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(3-FLUOROANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

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